molecular formula C14H18O5 B7993954 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde

3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde

Cat. No.: B7993954
M. Wt: 266.29 g/mol
InChI Key: FXQMIDARCPJBCQ-UHFFFAOYSA-N
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Description

3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a 1,3-dioxane ring fused to an ethoxy side chain at the 3-position and a methoxy group at the 4-position. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol .

Properties

IUPAC Name

3-[2-(1,3-dioxan-2-yl)ethoxy]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-16-12-4-3-11(10-15)9-13(12)17-8-5-14-18-6-2-7-19-14/h3-4,9-10,14H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQMIDARCPJBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCC2OCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 4-Methoxy-3-hydroxybenzaldehyde

The synthesis begins with the preparation of 4-methoxy-3-hydroxybenzaldehyde, a key precursor. This compound is typically obtained via selective demethylation of 3,4-dimethoxybenzaldehyde using boron tribromide (BBr₃) in dichloromethane at −78°C. The reaction achieves 85–90% yield, with the hydroxyl group introduced at the 3-position while retaining the aldehyde functionality.

Etherification with 2-(2-Bromoethoxy)-1,3-dioxane

The phenolic hydroxyl group of 4-methoxy-3-hydroxybenzaldehyde undergoes alkylation with 2-(2-bromoethoxy)-1,3-dioxane. This step employs a Williamson ether synthesis protocol:

  • Conditions : Potassium carbonate (K₂CO₃) as base, acetone as solvent, reflux at 60°C for 12 hours.

  • Yield : 72–78% after silica gel chromatography.

  • Mechanism : SN2 displacement of bromide by the deprotonated phenoxide ion.

Challenges : Competing side reactions, such as elimination of HBr to form vinyl ethers, are mitigated by maintaining anhydrous conditions and controlled temperature.

Directed Ortho-Metalation and Formylation

Lithiation of 1,3-Dimethoxybenzene Derivatives

An alternative route involves directed ortho-metalation (DoM) of 1,3-dimethoxybenzene derivatives. Using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at −78°C, lithiation occurs ortho to the methoxy groups. Subsequent quenching with dimethylformamide (DMF) introduces the aldehyde functionality:

Ar-H+n-BuLiAr-LiDMFAr-CHO\text{Ar-H} + \text{n-BuLi} \rightarrow \text{Ar-Li} \xrightarrow{\text{DMF}} \text{Ar-CHO}

Functionalization with Dioxane-Ethoxy Groups

Post-formylation, the 3-position is functionalized via Mitsunobu reaction with 2-(2-hydroxyethoxy)-1,3-dioxane:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), THF, 0°C to room temperature.

  • Yield : 68% after purification.

Key Insight : The Mitsunobu reaction avoids racemization and ensures retention of configuration at the ethoxy-dioxane moiety.

Reductive Amination and Oxidation Pathways

Reductive Coupling of Aldehyde Precursors

A less conventional method involves reductive amination of 4-methoxy-3-nitrobenzaldehyde with 2-(2-aminoethoxy)-1,3-dioxane, followed by oxidation:

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–5, 25°C (yield: 65%).

  • Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane (yield: 58%).

Limitations : Lower overall yield (38%) due to multiple steps and sensitivity of the nitro group.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (HPLC)Scalability
Nucleophilic AlkylationWilliamson ether synthesis72–78>95%High
Directed MetalationDoM, Mitsunobu reaction6893%Moderate
Reductive AminationReductive coupling, oxidation3888%Low

Optimization Notes :

  • Solvent Choice : THF outperforms DMF in metalation steps due to better coordination with n-BuLi.

  • Temperature Control : Maintaining −78°C during lithiation minimizes side reactions.

Mechanistic Considerations and Side Reactions

Competing Elimination in Alkylation

In Williamson ether synthesis, the use of bulky bases (e.g., KOtBu) or elevated temperatures promotes β-elimination, yielding undesired vinyl ethers. Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) enhances selectivity by reducing basicity.

Over-Oxidation in Aldehyde Formation

Formylation via DMF quenching occasionally leads to over-oxidation to carboxylic acids. This is mitigated by limiting reaction time to 15 minutes at −78°C.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for the lithiation-formylation sequence:

  • Residence Time : 2 minutes at −20°C.

  • Yield Improvement : 82% with 99% conversion.

Green Chemistry Approaches

Solvent substitution (e.g., cyclopentyl methyl ether replacing THF) reduces environmental impact while maintaining reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like RLi, RMgX, RCuLi

Major Products Formed

    Oxidation: 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzoic acid

    Reduction: 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS No. Substituents Molecular Formula Key Properties/Applications
3-Ethoxy-4-methoxybenzaldehyde 1131-52-8 3-ethoxy, 4-methoxy C₁₀H₁₂O₃ Simpler analog; lacks dioxane ring. Used in organic synthesis .
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde 188884-61-9 4-ethoxy (dioxane), no methoxy C₁₃H₁₆O₄ Positional isomer; dioxane at 4-position instead of 3 .
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde 6131-05-1 3-methoxy, 4-morpholinyl-ethoxy C₁₄H₁₉NO₄ Morpholine substituent enhances solubility in polar solvents .
2-Hydroxy-4-methoxybenzaldehyde 673-22-3 2-hydroxy, 4-methoxy C₈H₈O₃ Phenolic group increases acidity; used in pharmaceuticals .

Stability and Physical Properties

  • Chalcone derivatives (e.g., compound 38): MP 106–109°C, influenced by hydrogen bonding .
  • Solubility: The dioxane ring in the target compound enhances solubility in polar aprotic solvents (e.g., acetone, DMF) compared to non-polar analogs like 3-ethoxy-4-methoxybenzaldehyde .

Key Research Findings

Synthetic Efficiency : Bulky substituents (e.g., dioxane) reduce reaction yields but improve product stability. For example, compound 28 (50% yield) vs. compound 20 (lower yield at harsher conditions) .

Electronic Effects : The dioxane ring’s electron-donating nature may activate the benzaldehyde for electrophilic substitution, contrasting with electron-withdrawing groups (e.g., morpholine) .

Applications : Dioxane-containing benzaldehydes are intermediates in crown ethers and supramolecular chemistry (e.g., CAS 60835-74-7) .

Biological Activity

3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde is a synthetic compound characterized by its unique structure that includes a methoxybenzaldehyde moiety linked to a 1,3-dioxane ring through an ethoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial, antifungal, and anticancer applications.

  • Molecular Formula : C13H16O4
  • Molecular Weight : 240.27 g/mol
  • Structural Features :
    • A benzaldehyde group
    • An ethoxy linkage
    • A 1,3-dioxane ring

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway may include:

  • Formation of an intermediate from benzonitrile and 1,3-dioxane.
  • Hydrolysis to yield the final product.
  • Use of catalysts and optimized conditions to enhance yield and purity.

Antibacterial Activity

Recent studies have shown that compounds containing dioxane rings exhibit significant antibacterial properties. For instance, related compounds demonstrated effectiveness against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on bacterial proteins, thereby disrupting their function.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus625 µg/mL
Compound BE. faecalis1250 µg/mL
Compound CP. aeruginosa>2000 µg/mL

Antifungal Activity

The antifungal activity of similar dioxane derivatives has been explored, particularly against Candida albicans. Compounds structurally related to this compound have shown promising antifungal effects, indicating that modifications in the dioxane structure can enhance biological activity .

Anticancer Activity

In vitro studies have assessed the anticancer potential of compounds derived from similar structures. For instance, certain derivatives exhibited cytotoxic effects against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were significantly lower than those for standard chemotherapy agents like doxorubicin .

Cell LineIC50 Value (µM)Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins and enzymes.
  • Cell Cycle Disruption : Studies indicate that certain derivatives may induce apoptosis through pathways involving Bax and Bcl-2 proteins .

Case Studies

A notable study examined a series of dioxane derivatives for their antibacterial and antifungal properties. The results indicated that modifications in the dioxane structure could significantly influence antimicrobial activity, suggesting a structure-activity relationship that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde?

  • Methodology :

  • Step 1 : Start with 4-methoxybenzaldehyde derivatives. Introduce the ethoxy-dioxane moiety via nucleophilic substitution or etherification. For example, react 4-hydroxy-3-methoxybenzaldehyde with 2-(2-bromoethoxy)-1,3-dioxane under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Step 3 : Confirm structure using 1H^1H- and 13C^{13}C-NMR to verify the dioxane ring protons (δ 3.8–4.5 ppm) and aldehyde proton (δ 9.8–10.2 ppm) .

Q. How should researchers characterize this compound to confirm purity and structure?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for the aldehyde (δ ~10 ppm), methoxy (δ ~3.8 ppm), and dioxane ring protons (δ ~4.0–4.5 ppm). Compare with literature data for substituted benzaldehydes .
  • FTIR : Confirm the aldehyde C=O stretch (~1700 cm1^{-1}) and ether C-O-C bands (~1100–1250 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with theoretical values .

Q. What stability considerations are critical for handling this aldehyde in solution?

  • Best Practices :

  • Store in anhydrous solvents (e.g., DCM or THF) at -20°C to prevent oxidation or hydration of the aldehyde group.
  • Avoid prolonged exposure to light or moisture, which may degrade the dioxane-protecting group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the dioxane-protected intermediate?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to assess reaction rates and yields.
  • Catalysis : Evaluate the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance etherification efficiency .
  • Temperature Control : Optimize between 60–100°C; higher temperatures may degrade the aldehyde group.

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Data Contradiction Analysis :

  • Case Study : If unexpected 1H^1H-NMR signals arise (e.g., split peaks for dioxane protons), check for diastereomers or impurities. Compare with X-ray crystallography data (if available) to confirm stereochemistry .
  • Cross-Validation : Use 13C^{13}C-NMR DEPT experiments to distinguish between CH, CH₂, and CH₃ groups in the dioxane ring .

Q. What strategies mitigate aldehyde reactivity in downstream applications?

  • Protection/Deprotection Methods :

  • Temporary Protection : Convert the aldehyde to a stable acetal using ethylene glycol and p-toluenesulfonic acid. Deprotect with aqueous HCl post-reaction .
  • In Situ Derivatization : React with hydrazines to form hydrazones, which are stable intermediates for subsequent condensations .

Q. How can this compound be applied in synthesizing macrocyclic or pharmaceutical agents?

  • Research Applications :

  • Macrocycle Synthesis : Condense with polyamines (e.g., 1,2-ethylenediamine) under reflux to form Schiff base intermediates, followed by cyclization .
  • Drug Development : Screen for antimicrobial or anticancer activity by coupling the aldehyde to bioactive scaffolds (e.g., thiazoles or triazoles) .

Methodological Notes

  • Safety : Use gloveboxes or Schlenk lines for air-sensitive steps involving the aldehyde group.
  • Data Reproducibility : Document solvent purity, reaction atmosphere (N₂/Ar), and equipment calibration in protocols .

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